molecular formula C21H20N2O4S B2880263 1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 941973-78-0

1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2880263
CAS No.: 941973-78-0
M. Wt: 396.46
InChI Key: AZRDQPNTEUSCLZ-UHFFFAOYSA-N
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Description

1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a pyridazine ring substituted with a 3,4,5-trimethoxyphenyl group and a phenyl group

Biochemical Analysis

Biochemical Properties

The Trimethoxyphenyl (TMP) group in 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone has shown to have a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The TMP group in 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of a pyridazine ring with a 3,4,5-trimethoxyphenyl group and a sulfanylethanone moiety. This unique structure may impart specific biological activities that are not observed in similar compounds .

Biological Activity

1-Phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a phenyl group, a pyridazine moiety, and a sulfanyl group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S with a molecular weight of 396.5 g/mol. The structural representation is as follows:

PropertyValue
Molecular FormulaC21H20N2O4S
Molecular Weight396.5 g/mol
IUPAC Name1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethanone

Anticancer Properties

Recent studies have shown that derivatives of pyridazine compounds exhibit promising anticancer activities. For instance, research indicates that the presence of the pyridazine ring in this compound may enhance its ability to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. Specifically, it may modulate pathways such as NF-kB and MAPK, which are crucial in regulating cell survival and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The thiophene and pyridazine moieties are known to interact with inflammatory mediators. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It has shown significant activity in scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various chronic diseases.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptors: It could modulate receptor activity linked to cellular stress responses.

Pathways:
The modulation of critical signaling pathways such as:

  • NF-kB Pathway: Involved in immune response regulation.
  • MAPK Pathway: Plays a role in cell proliferation and survival.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Study: In a study involving human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Study: In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.
  • Antioxidant Study: A study assessing the antioxidant effects demonstrated that the compound effectively reduced oxidative stress markers in liver tissues exposed to toxic agents.

Properties

IUPAC Name

1-phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-25-18-11-15(12-19(26-2)21(18)27-3)16-9-10-20(23-22-16)28-13-17(24)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRDQPNTEUSCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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